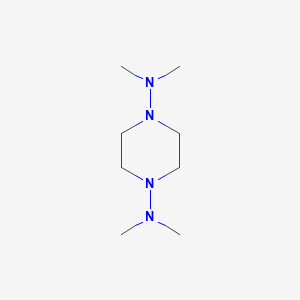
Acridine, 9-amino-2,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 9-amino-2,4-dimethyl- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and industrial applications. The compound’s structure consists of a planar tricyclic ring system, which allows it to intercalate into DNA, making it useful in various scientific and medical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-amino-2,4-dimethyl- typically involves the following steps:
Nitration: The starting material, 2,4-dimethylaniline, undergoes nitration to form 2,4-dimethyl-1-nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, yielding 2,4-dimethylaniline.
Cyclization: The final step involves cyclization with formic acid and a suitable catalyst to form acridine, 9-amino-2,4-dimethyl-.
Industrial Production Methods: Industrial production methods for acridine derivatives often involve large-scale nitration and reduction processes, followed by cyclization under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: Acridine, 9-amino-2,4-dimethyl- can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
Acridine, 9-amino-2,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Employed in DNA intercalation studies due to its planar structure.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
作用机制
The primary mechanism of action of acridine, 9-amino-2,4-dimethyl- involves DNA intercalation. The planar tricyclic structure allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases and telomerases. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .
相似化合物的比较
Acridine Orange: Known for its use as a fluorescent dye and in nucleic acid staining.
Proflavine: Used as an antiseptic and in DNA intercalation studies.
Amsacrine: An anticancer agent that also intercalates into DNA.
Uniqueness: Acridine, 9-amino-2,4-dimethyl- is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and biological activity. Compared to other acridine derivatives, it exhibits a distinct profile of anticancer and antimicrobial activities .
属性
CAS 编号 |
40504-92-5 |
|---|---|
分子式 |
C15H14N2 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
2,4-dimethylacridin-9-amine |
InChI |
InChI=1S/C15H14N2/c1-9-7-10(2)15-12(8-9)14(16)11-5-3-4-6-13(11)17-15/h3-8H,1-2H3,(H2,16,17) |
InChI 键 |
CVBGTAJIXYROKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3,3-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14653860.png)
-lambda~5~-phosphane](/img/structure/B14653864.png)





![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
